5,7-Difluoro-2-methyl-indole
Overview
Description
5,7-Difluoro-2-methyl-indole is a derivative of indole, a fundamental scaffold in many biologically active molecules. Indole derivatives are known for their diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of two fluorine atoms at the 5 and 7 positions and a methyl group at the 2 position of the indole ring.
Preparation Methods
The synthesis of indole derivatives can be achieved through various methods. One such method is the carboxylic acid catalyzed three-component aza-Friedel-Crafts reaction, which allows for the formation of 3-substituted indoles in water. Another method involves the regioselective construction of indole arynes followed by cycloaddition reactions . Industrial production methods often involve the use of catalytic processes and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
5,7-Difluoro-2-methyl-indole undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, often targeting carbonyl groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. .
Major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
5,7-Difluoro-2-methyl-indole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 5,7-Difluoro-2-methyl-indole involves its interaction with various molecular targets and pathways. Indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules. These interactions contribute to its diverse biological activities.
Comparison with Similar Compounds
5,7-Difluoro-2-methyl-indole can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
5-Fluoroindole: Known for its antiviral and anticancer properties.
3-Methylindole: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
5,7-difluoro-2-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c1-5-2-6-3-7(10)4-8(11)9(6)12-5/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVFBVHVXMIVTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2N1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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